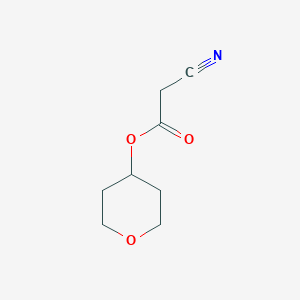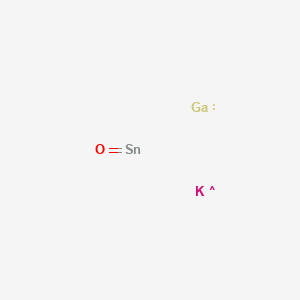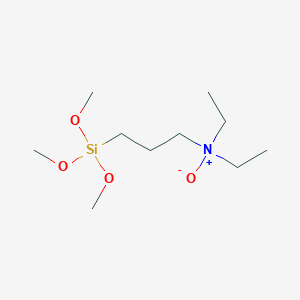![molecular formula C14H16O3 B14242609 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- CAS No. 367487-95-4](/img/structure/B14242609.png)
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- is an organic compound with the molecular formula C13H14O3 It is a derivative of butenone, featuring an acetyloxy group and a 4-methylphenyl group attached to the butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- typically involves the reaction of 3-buten-2-one with acetic anhydride and a 4-methylphenylmethyl group under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium acetate to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Aplicaciones Científicas De Investigación
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Buten-2-one, 3-[(acetyloxy)methyl]-4-phenyl-
- 4-Phenyl-3-buten-2-one
- 3-Buten-2-one, 3-methyl-4-phenyl-
Uniqueness
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- is unique due to the presence of both an acetyloxy group and a 4-methylphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
367487-95-4 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
[2-methylidene-1-(4-methylphenyl)-3-oxobutyl] acetate |
InChI |
InChI=1S/C14H16O3/c1-9-5-7-13(8-6-9)14(17-12(4)16)10(2)11(3)15/h5-8,14H,2H2,1,3-4H3 |
Clave InChI |
UQNSFQOHOKDDIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(=C)C(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)


![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)



![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)

![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)

![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
